(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate
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Overview
Description
(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate typically involves multiple stepsCommon reagents used in these reactions include acetic anhydride and catalysts such as pyridine to facilitate acetylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antioxidant agent.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
- Kaempferol-3-O-glucoside-7-O-rhamnoside
- Quercetin 3-rutinoside-7-glucuronide
- Luteolin 4’-glucoside 7-galacturonide
Uniqueness
Compared to these similar compounds, (6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate stands out due to its distinct structural features and the presence of multiple acetyl groups.
Properties
CAS No. |
50605-20-4 |
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Molecular Formula |
C15H22O9 |
Molecular Weight |
346.33 g/mol |
IUPAC Name |
(6,7-diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate |
InChI |
InChI=1S/C15H22O9/c1-7(16)20-12-11-10(6-19-15(4,5)24-11)23-14(22-9(3)18)13(12)21-8(2)17/h10-14H,6H2,1-5H3 |
InChI Key |
BOCCAYIWEVQYHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)(C)C)OC(C1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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